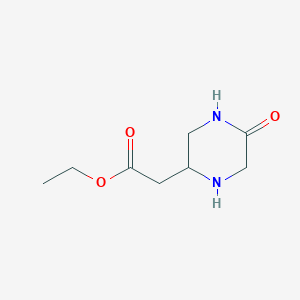

Ethyl (5-oxopiperazin-2-YL)acetate

Description

Contextualization within the Broader Field of Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to organic and medicinal chemistry due to their widespread presence in natural products and pharmaceuticals. Ethyl (5-oxopiperazin-2-YL)acetate is situated at the intersection of several important classes of these heterocycles, namely piperazines, oxopiperazines, and lactams.

Significance of Piperazine (B1678402) and Oxopiperazine Scaffolds as Privileged Structures in Organic Synthesis

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives are known to interact with a wide range of biological targets, exhibiting a broad spectrum of therapeutic properties including anticancer, antidepressant, and antimicrobial activities. nih.govresearchgate.netnih.gov The flexibility of the piperazine ring allows for the introduction of various substituents at the nitrogen atoms, enabling the fine-tuning of physicochemical properties such as solubility and basicity, which are crucial for drug design. researchgate.net

Oxopiperazines, which are piperazine rings containing a ketone group, are also of significant interest. The presence of the carbonyl group introduces a planar, polar functionality that can participate in hydrogen bonding and other non-covalent interactions, further enhancing the potential for biological activity. 2,5-Piperazinediones (also known as diketopiperazines or DKPs) are a notable class of oxopiperazines that serve as versatile templates for synthesizing a diverse range of nitrogen heterocycles, including many bioactive compounds and natural products. nih.gov

Academic Importance of Lactam-Containing Systems in Chemical Synthesis and Methodology Development

Lactams, or cyclic amides, are another critical structural motif in organic and medicinal chemistry. The β-lactam ring, a four-membered lactam, is famously the core component of penicillin and cephalosporin (B10832234) antibiotics. mdpi.comwikipedia.org Beyond the β-lactams, larger lactam rings like the γ-lactam (five-membered) and δ-lactam (six-membered, as in this compound) are also prevalent in biologically active molecules. acs.org

The academic importance of lactams stems from their dual role as both targets for new drug discovery and as versatile synthetic intermediates. mdpi.comnih.gov The amide bond within the lactam ring can be cleaved under various conditions, providing a route to linear amino acids or peptides. nih.gov Furthermore, the atoms of the lactam ring can be functionalized to create libraries of compounds for screening in drug discovery programs. The development of new synthetic methodologies for the stereoselective synthesis of lactams remains an active area of research. acs.orgtaylorandfrancis.com

Structural Characteristics and Chemical Substrate Potential of this compound

The chemical reactivity and synthetic utility of this compound are directly linked to its distinct structural features.

Analysis of the Piperazine Ring Framework and its Influence on Reactivity

The piperazine ring in this compound exists in a non-planar conformation, typically a chair or twisted-boat form. This conformational flexibility influences the orientation of substituents and, consequently, the steric accessibility of different reactive sites. The two nitrogen atoms within the ring possess different chemical environments. One nitrogen is part of the lactam (amide) functionality, while the other is a secondary amine. This difference in reactivity allows for selective chemical modifications at the secondary amine without affecting the amide nitrogen under certain conditions.

Role of the Oxo-Group and Ethyl Acetate (B1210297) Moiety in Chemical Transformations

The oxo-group at the 5-position of the piperazine ring introduces a site for nucleophilic attack at the carbonyl carbon. It also increases the acidity of the adjacent N-H proton, facilitating deprotonation and subsequent N-alkylation or N-acylation reactions.

The ethyl acetate moiety attached at the 2-position of the piperazine ring provides several handles for chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or other esters. The α-carbon to the ester carbonyl can also be deprotonated to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions. This versatility makes this compound a valuable starting material for creating more complex molecular architectures. For instance, it can be used in the synthesis of various heterocyclic systems like pyrazoles, thiophenes, and coumarins. researchgate.net

Overview of Current Research Trajectories Involving the Compound and its Derivatives

Current research involving this compound and its derivatives is focused on several key areas:

Medicinal Chemistry: Researchers are actively exploring the potential of derivatives of this compound as therapeutic agents. By modifying the core scaffold with different substituents, scientists aim to develop new compounds with improved biological activity and selectivity against various diseases. For example, derivatives are being investigated for their potential as anticancer and antimicrobial agents. tandfonline.com

Organic Synthesis: The compound continues to be a valuable building block for the synthesis of complex natural products and other target molecules. Its multiple reactive sites allow for a stepwise and controlled elaboration of its structure.

Methodology Development: The unique reactivity of this compound makes it an interesting substrate for testing and developing new synthetic methods. This includes exploring novel catalytic systems for the selective functionalization of its different positions.

Below is a table summarizing some of the key chemical data for this compound and a related derivative.

| Property | This compound | Ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate |

| CAS Number | 226068-82-2 chemsrc.com | 5194-01-4 sigmaaldrich.combldpharm.com |

| Molecular Formula | C8H14N2O3 | C9H16N2O3 bldpharm.com |

| Molecular Weight | 186.21 g/mol | 200.23 g/mol fluorochem.co.uk |

| Physical Form | Not specified | Powder sigmaaldrich.com |

| Purity | Not specified | 98% fluorochem.co.uk |

Here is a table of derivatives of this compound that have been synthesized and studied.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxopiperazin-2-yl]acetate | 318288-62-9 | C15H16F2N2O4 | 326.3 |

| Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate | 318469-63-5 bldpharm.com | C15H17ClN2O4 bldpharm.com | 324.76 bldpharm.com |

| Ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate | 318959-08-9 bldpharm.com | C16H20N2O5 | 320.34 |

| Ethyl 2-(3-oxopiperazin-1-yl)acetate | 774493-57-1 sigmaaldrich.com | C8H14N2O3 sigmaaldrich.com | 186.21 sigmaaldrich.com |

Rationale for Comprehensive Academic Investigation of this compound

The absence of dedicated research on this compound presents a clear opportunity for academic investigation. The foundational piperazinone structure is a key component in various biologically active molecules. A thorough study of this specific ester could provide valuable insights for several reasons:

Fundamental Chemical Knowledge: A detailed characterization of its synthesis and reactivity would contribute to the fundamental understanding of piperazinone chemistry.

Medicinal Chemistry Building Block: Its potential as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules is significant. The presence of an ester handle and a reactive secondary amine within the lactam structure offers multiple points for chemical modification, making it an attractive scaffold for creating libraries of novel compounds.

Comparative Biological Screening: Investigating the baseline biological activity of this core structure could provide a crucial reference point for understanding the contributions of various substituents in more complex, biologically active piperazine derivatives.

Given the proven track record of the piperazine scaffold in drug development, a comprehensive academic investigation into this compound is a logical and potentially fruitful area for future research. Such a study would fill a notable void in the current chemical literature and could unlock new avenues for the design and synthesis of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-8(12)3-6-4-10-7(11)5-9-6/h6,9H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGCAXBTRPXGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CNC(=O)CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578959 | |

| Record name | Ethyl (5-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257953-75-6 | |

| Record name | Ethyl (5-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 5 Oxopiperazin 2 Yl Acetate

Elucidation of De Novo Synthetic Routes to the 5-Oxopiperazine Core

De novo synthesis, the construction of complex molecules from simple precursors, is crucial for accessing novel analogues of ethyl (5-oxopiperazin-2-YL)acetate. nih.govyoutube.com Various methodologies have been developed to assemble the 5-oxopiperazine ring system.

Condensation Reactions with Piperazine (B1678402) Derivatives and Ethyl Acetate (B1210297) Precursors

One straightforward approach to the 5-oxopiperazine core involves the condensation of pre-existing piperazine derivatives with precursors of the ethyl acetate moiety. For instance, the reaction of a suitably substituted piperazine with a reagent like ethyl bromoacetate (B1195939) can lead to the formation of the desired product. This method's success often depends on the careful selection of reaction conditions to favor N-acylation over N-alkylation and to control the regioselectivity of the reaction when using unsymmetrically substituted piperazines.

Cyclocondensation Strategies for Piperazine Ring Formation

Cyclocondensation reactions offer a powerful means to construct the piperazine ring from acyclic precursors. A common strategy involves the reaction of a 1,2-diamine, such as ethylenediamine (B42938), with a dicarboxylic acid derivative or an α,β-unsaturated ester. For example, the reaction of ethylenediamine with dimethyl acetylenedicarboxylate (B1228247) has been reported to produce methyl (3-oxopiperazin-2-ylidene)acetate, a closely related analogue. davidpublisher.com This approach allows for the introduction of substituents on the piperazine ring by starting with appropriately substituted diamines or dicarbonyl compounds.

Another cyclocondensation strategy involves the intramolecular cyclization of a linear precursor containing both the diamine and the acetate functionalities. This can be achieved through a sequence of reactions, such as the Michael addition of a primary amine to an acrylate (B77674), followed by acylation and subsequent ring closure. nih.gov

Multi-Component Reactions (MCRs) for Scaffold Assembly, including Ugi Variants

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. nih.govchemicaljournal.in The Ugi reaction, a well-known MCR, has proven to be a versatile tool for the synthesis of complex molecules, including heterocyclic scaffolds. wikipedia.orgnumberanalytics.comyoutube.com

The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org A variation, the Ugi five-center-four-component reaction (U-5C-4CR), utilizes α- or β-amino acids as bifunctional reagents, generating α,α′-imino dicarboxylic acid derivatives. nih.gov This strategy can be adapted to synthesize piperazine-containing structures. For example, using a cyclic amino acid like (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid in an Ugi reaction with a ketone and an isocyanide can lead to complex peptidomimetics with a piperazine core. nih.gov

While direct synthesis of this compound via a standard Ugi reaction is not explicitly detailed in the provided context, the principles of MCRs offer a promising avenue for its assembly. For instance, a pseudo-five-component reaction has been used to synthesize polysubstituted 2-piperidinones, which are structurally related to oxopiperazines. nih.gov

Methodologies for the Construction of Annelated 2-Oxopiperazine Systems

The synthesis of annelated 2-oxopiperazine systems, where the oxopiperazine ring is fused to another ring, expands the structural diversity and potential biological activity of this scaffold. One reported method involves the interaction of methyl (3-oxopiperazin-2-ylidene)acetate with N-arylmaleimides. davidpublisher.comconsensus.app This reaction, conducted in boiling methanol (B129727) with catalytic amounts of acetic acid, leads to the formation of novel polyheterocyclic structures containing a 2-oxopiperazine moiety annelated by the C(3)-N(4) bond. davidpublisher.comconsensus.app Depending on the reaction conditions, different annelated products can be obtained, such as methyl-1,6-dioxo-8-[(arylamino)carbonyl]-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates or methyl-2-aryl-1,3,8-trioxodecahydro-1H-pyrrolo[3',4':4,5]pyrrolo[1,2-a]pyrazine-9-carboxylates. davidpublisher.com

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral piperazine derivatives is of great interest in drug discovery, as the stereochemistry of a molecule can significantly impact its pharmacological activity.

Enantioselective Hydrogenation of Pyrazine (B50134) or Pyrazin-2-ol Precursors

A powerful strategy for the asymmetric synthesis of chiral piperazines is the enantioselective hydrogenation of prochiral pyrazine or pyrazin-2-ol precursors. This approach utilizes chiral catalysts to control the stereochemical outcome of the hydrogenation reaction.

Hydrogenation of Pyrazines:

A facile method for the synthesis of chiral piperazines involves the Ir-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides. nih.govresearchgate.netfigshare.com This method has been shown to produce a wide range of chiral piperazines, including 3-substituted and 2,3- and 3,5-disubstituted derivatives, with high enantioselectivity (up to 96% ee). nih.govresearchgate.net The use of a suitable chiral ligand, such as a JosiPhos-type ligand, is crucial for achieving high levels of stereocontrol. researchgate.net

Hydrogenation of Pyrazin-2-ols:

A palladium-catalyzed asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols has been developed for the efficient synthesis of chiral piperazin-2-ones with up to 90% enantiomeric excess. rsc.org This reaction provides a direct route to the chiral 5-oxopiperazine core. The optimized conditions for this transformation typically involve a palladium catalyst, a chiral ligand such as (R)-TolBINAP, and an acid co-catalyst under hydrogen pressure. The resulting chiral piperazin-2-ones can be further functionalized to access a variety of chiral piperazine derivatives.

| Precursor Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| Activated Pyrazines | Iridium / Chiral Ligand (e.g., JosiPhos) | Chiral Piperazines | Up to 96% | nih.govresearchgate.net |

| Pyrazin-2-ols | Palladium / (R)-TolBINAP | Chiral Piperazin-2-ones | Up to 90% | rsc.org |

Utilization of Chiral Pool Starting Materials, e.g., Amino Acid Derivatives

The synthesis of enantiomerically pure compounds often utilizes readily available, naturally occurring chiral molecules, a strategy known as chiral pool synthesis. youtube.comyoutube.com Amino acids are a prime example of such chiral building blocks and serve as valuable precursors for the synthesis of complex molecules like this compound. baranlab.orgrsc.org The inherent stereochemistry of amino acids can be effectively transferred to the target molecule, allowing for the creation of specific stereoisomers. youtube.com

One common approach involves the use of amino acid esters, such as those derived from glycine (B1666218) or other amino acids, which can be reacted with various reagents to construct the piperazinone ring. mdpi.com For instance, the synthesis of 2,6-disubstituted piperazines can be achieved through a modular approach where the initial substrates are prepared by the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org This method highlights the versatility of amino acids in generating enantiomerically pure heterocyclic structures.

The general strategy often involves protecting the amino group of the amino acid, followed by a series of reactions to build the piperazine ring. youtube.com For example, a protected amino acid can undergo cyclization reactions to form the desired heterocyclic system. youtube.com The choice of protecting group and reaction conditions is crucial for achieving high yields and maintaining the stereochemical integrity of the chiral center. youtube.com

Table 1: Examples of Chiral Pool Starting Materials in Piperazinone Synthesis

| Starting Material | Key Transformation | Resulting Scaffold |

|---|---|---|

| Amino acid-derived cyclic sulfamidates | Nucleophilic displacement and hydroamination | 2,6-disubstituted piperazines organic-chemistry.org |

| Glycine methyl ester | Reaction with trimethylsilylcyanide and reduction | Piperazinone ring mdpi.com |

| L-Serine | Multi-step synthesis including Cbz protection and oxidation | Lysine (demonstrates functional group transformations) youtube.com |

Control of Diastereoselectivity in Synthetic Pathways

Achieving control over diastereoselectivity is a critical aspect of synthesizing complex molecules with multiple stereocenters, such as substituted piperazinones. Various strategies have been developed to influence the stereochemical outcome of reactions leading to these heterocyclic structures.

One effective method involves the use of transition metal catalysis. For example, an iridium-catalyzed head-to-head coupling of imines has been shown to produce C-substituted piperazines with excellent regio- and diastereoselective control, leading to the formation of a single diastereoisomer. nih.gov Similarly, palladium-catalyzed cyclization reactions offer a modular approach to highly substituted piperazines with high regio- and stereochemical control. organic-chemistry.org

Another strategy is substrate-controlled asymmetric induction, where the existing stereocenter in a chiral substrate, often derived from the chiral pool, directs the formation of new stereocenters. baranlab.org For instance, a highly diastereoselective intramolecular hydroamination has been employed as a key step in the modular synthesis of 2,6-disubstituted piperazines, starting from amino acid-derived substrates. organic-chemistry.org

The choice of reagents and reaction conditions also plays a significant role. In the asymmetric lithiation-substitution of N-Boc piperazines, the electrophile and the distal N-substituent were found to be major factors influencing the yield and enantioselectivity. nih.gov Furthermore, the development of novel bifunctional epoxidation reagents has enabled the diastereoselective epoxidation of sterically hindered tetrahydropyridines, which are precursors to highly functionalized piperidines. researchgate.net

Table 2: Methods for Controlling Diastereoselectivity in Piperazine Synthesis

| Method | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Catalytic [3+3] Cycloaddition | Iridium catalyst | Formation of a single diastereoisomer | nih.gov |

| Palladium-Catalyzed Cyclization | Palladium catalyst | High regio- and stereochemical control | organic-chemistry.org |

| Intramolecular Hydroamination | - | Substrate-controlled diastereoselectivity | organic-chemistry.org |

Derivatization and Functionalization Strategies of this compound

The structural modification of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new drug candidates. nih.gov The molecule offers several sites for chemical transformation, including the nitrogen atoms of the piperazine ring, the ethyl ester functionality, the oxo group, and the acetate side chain.

The nitrogen atoms of the piperazine ring are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. nih.govambeed.com These transformations are fundamental for introducing a wide variety of substituents, which can significantly impact the biological activity of the resulting compounds. nih.gov

N-Alkylation is commonly achieved by reacting the piperazine derivative with alkyl halides (chlorides or bromides) or sulfonates. nih.gov The reaction is often facilitated by the addition of a base and sometimes an iodide salt to improve the yield. nih.gov Reductive amination is another important method for N-alkylation. nih.gov

N-Acylation involves the reaction of the piperazine nitrogen with acylating agents such as acid chlorides or anhydrides. This introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, influencing the molecule's interaction with biological targets. escholarship.org For example, N-acylated 2-aminobenzothiazoles have shown potent anti-inflammatory activity. escholarship.org

The ethyl ester group in this compound is susceptible to various transformations, providing a handle for further functionalization.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common transformation. This is typically achieved under acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides or undergo other transformations. researchgate.net The presence of the carboxy group can significantly affect the reactivity of the molecule. researchgate.net

Transesterification allows for the conversion of the ethyl ester to other esters. This reaction is often catalyzed by an acid or a base and involves reacting the ethyl ester with a different alcohol. biofueljournal.com For example, glycerol (B35011) can be transesterified with ethyl acetate to produce acetins. biofueljournal.com

The oxo (carbonyl) group of the piperazinone ring is another site for chemical modification. One of the primary reactions at this position is reduction . The lactam carbonyl can be reduced to the corresponding amine, converting the piperazinone to a piperazine. utrgv.edu Reagents like lithium aluminum hydride are commonly used for this transformation. utrgv.edu This reduction can be crucial for accessing different classes of piperazine derivatives. For instance, the reduction of diketopiperazines is a traditional route to piperazine scaffolds. nih.gov

The acetate side chain of this compound offers further opportunities for structural diversification. The methylene (B1212753) group adjacent to the ester can potentially be functionalized, although this is less commonly reported for this specific molecule. However, general principles of side-chain modification in similar structures can be applied. For example, the side chains of phenothiazines have been shown to significantly influence their chemical reactions and metabolic pathways. nih.gov

More directly, the ester group itself can be converted into other functional groups. For instance, reduction of the ester would yield a primary alcohol. This alcohol could then be further oxidized to an aldehyde or carboxylic acid, or converted to other functionalities like halides or ethers, thus expanding the chemical space accessible from the parent compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Boc piperazine |

| Glycine methyl ester |

| L-Serine |

| Lactic acid |

| D-Alanine |

| Ethyl acetate |

| Glycerol |

| Acetins |

| 2-aminobenzothiazoles |

| Phenothiazines |

| Diketopiperazines |

| Tetrahydropyridines |

Mechanistic Investigations of Key Synthetic and Transformative Reactions

Understanding the intricate mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions, improving yields, and designing novel analogs.

The formation of the piperazin-2-one (B30754) ring, the core of this compound, typically involves a condensation reaction between a diamine and a dicarbonyl compound or its equivalent, followed by an intramolecular cyclization. A common synthetic route involves the reaction of a suitably substituted aspartate derivative, such as diethyl L-aspartate, with a diamine like ethylenediamine.

The proposed mechanism for this condensation-cyclization cascade commences with the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the aspartate derivative. This is followed by the elimination of an alcohol molecule to form an amide intermediate. The subsequent and rate-determining step is the intramolecular cyclization, where the second amino group of the diamine attacks the remaining ester carbonyl group. This intramolecular amidation leads to the formation of the six-membered piperazinone ring with the elimination of a second molecule of alcohol.

The reaction is often catalyzed by acids or bases. Acid catalysis proceeds by protonating the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Base catalysis, on the other hand, involves the deprotonation of the amine, increasing its nucleophilicity.

In related FeCl₃-catalyzed syntheses of N,O-aminals, a plausible mechanism involves the formation of an oxocarbenium ion intermediate. beilstein-journals.org It is conceivable that a similar Lewis acid-catalyzed pathway could be operative in the synthesis of piperazinones, where the coordination of FeCl₃ to the ester carbonyl oxygen enhances its electrophilicity, facilitating the intramolecular cyclization.

The development of novel synthetic protocols for this compound and its derivatives necessitates a thorough understanding of the reaction intermediates and transition states. While specific computational studies on the synthesis of this compound are not extensively reported, insights can be drawn from analogous systems.

Computational studies on the cyclization of pseudopeptidic macrocycles have highlighted the role of anions, such as chloride, in stabilizing the transition state. sciforum.net In the transition state of the cyclization step, it is proposed that the chloride anion can coordinate with the hydrogen atom of the attacking amine and a hydrogen atom of an amide functionality, thereby lowering the activation energy of the reaction. sciforum.net The lowest energy barrier is often found when the reaction is catalyzed by a chloride anion and the amine groups are not protonated. sciforum.net Such theoretical investigations are invaluable for predicting optimal reaction conditions.

The identification and characterization of reaction intermediates are also key. In many cyclization reactions, open-chain amide-ester intermediates are formed prior to the final ring-closing step. Spectroscopic techniques such as NMR and mass spectrometry can be employed to detect and characterize these transient species, providing crucial evidence for the proposed reaction mechanism. For instance, in some FeCl₃-catalyzed reactions, the mechanism has been shown to proceed through a traditional enamine catalysis pathway rather than a SOMO-activation mechanism, a distinction critical for understanding the reaction's scope and limitations. nih.gov

| Parameter | Description | Significance |

| Reaction Intermediates | Transient species formed during the reaction, such as open-chain amides. | Provide evidence for the reaction pathway and can be targeted for reaction optimization. |

| Transition States | High-energy configurations along the reaction coordinate. | Determining the structure and energy of transition states is key to understanding reaction rates and selectivity. sciforum.net |

| Catalyst-Substrate Complex | The initial interaction between the catalyst (e.g., FeCl₃) and the substrate. | The nature of this complex influences the subsequent steps of the reaction. beilstein-journals.org |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact.

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reaction conditions, often facilitated by microwave irradiation or solid-state synthesis, can lead to shorter reaction times, higher yields, and simpler work-up procedures. While specific solvent-free syntheses for this compound are not widely documented, the synthesis of related heterocyclic compounds under solvent-free conditions demonstrates the feasibility of this approach.

When solvents are necessary, the use of environmentally benign alternatives such as water, ethanol, or supercritical fluids is encouraged. Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability.

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. Iron(III) chloride (FeCl₃) is an attractive catalyst due to its low cost, low toxicity, and environmental compatibility. organic-chemistry.org

FeCl₃ has been effectively used as a catalyst in the synthesis of various heterocyclic compounds, including piperidines. organic-chemistry.org The catalytic cycle often involves the formation of a Lewis acid-base complex with the substrate, which activates it for subsequent transformations. beilstein-journals.org In the context of this compound synthesis, FeCl₃ could catalyze the intramolecular cyclization step, potentially leading to a more efficient and environmentally friendly process compared to traditional methods that may use stoichiometric amounts of harsher reagents.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. The synthesis of this compound from diethyl L-aspartate and ethylenediamine is inherently amenable to a one-pot approach, as the initial condensation is immediately followed by intramolecular cyclization.

Advanced Spectroscopic and Analytical Characterization for Research on Ethyl 5 Oxopiperazin 2 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a compound like ethyl (5-oxopiperazin-2-yl)acetate, with its stereocenter and conformationally flexible rings, a combination of one-dimensional and multi-dimensional NMR experiments is essential.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and piecing together the molecular framework of this compound. researchgate.net

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between the methine proton at the C2 position and the adjacent methylene (B1212753) protons of the piperazine (B1678402) ring, as well as between the methylene and methyl protons of the ethyl ester group. researchgate.netrsc.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the carbon signals of the piperazine ring, the acetate (B1210297) side chain, and the ethyl ester. researchgate.net

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique reveals through-space proximity between protons, regardless of whether they are connected through bonds. rsc.org NOESY is particularly powerful for determining the stereochemistry and preferred conformation of the molecule. It can distinguish between different spatial arrangements of the ethyl acetate side chain relative to the piperazine ring.

The following table summarizes the expected key correlations for this compound in 2D NMR spectra.

| Technique | Correlating Protons | Correlating Atoms | Information Gained |

| COSY | Piperazine CH (C2) | Piperazine CH₂ (C3) | Confirms adjacency in the ring |

| Ethyl O-CH₂ | Ethyl CH₃ | Confirms ethyl group structure | |

| HSQC | All protons | Directly attached carbons | Assigns all protonated carbons |

| HMBC | Acetate CH₂ | C2, C5 (C=O) of piperazine | Confirms side chain position |

| Ethyl CH₃ | Ethyl C=O | Confirms ester structure | |

| NOESY | Acetate CH₂ | Piperazine CH₂ (C6) | Provides conformational information |

The structure of this compound contains elements that lead to dynamic processes observable on the NMR timescale. These include the restricted rotation around the amide bond (N4-C5) and the chair-to-chair interconversion of the piperazine ring. nih.gov Temperature-dependent (dynamic) NMR experiments are employed to study these phenomena. nih.gov

At low temperatures, these dynamic processes are slow, resulting in separate signals for each conformer. nih.gov As the temperature is raised, the rate of interconversion increases, causing the distinct signals to broaden and eventually merge into a single averaged signal at a specific temperature known as the coalescence temperature (Tc). beilstein-journals.org From the coalescence temperature and the frequency difference between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational or conformational barrier can be calculated. researchgate.net For N-acylated piperazines, these energy barriers are typically in the range of 56 to 80 kJ/mol. rsc.orgrsc.org Studying these dynamics provides insight into the molecule's flexibility and the stability of its different conformations. rsc.org

The following table presents hypothetical data from a dynamic NMR study on this compound.

| Dynamic Process | Coalescence Temp. (Tc) | ΔG‡ (kJ/mol) |

| Amide Bond Rotation | 325 K | 66.5 |

| Ring Interconversion | 305 K | 61.8 |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-resolution mass spectrometry (HRMS) is a powerful tool for obtaining precise mass measurements, which allows for the determination of elemental compositions. When coupled with chromatographic separation techniques, it becomes an indispensable method for analyzing complex reaction mixtures.

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for monitoring the synthesis of this compound. nih.gov

LC-MS: As a cyclic dipeptide derivative, the compound is well-suited for LC-MS analysis. tandfonline.comtandfonline.comnih.gov This technique can be used to monitor the progress of the cyclization reaction of its linear dipeptide precursor. frontiersin.org By taking aliquots from the reaction mixture over time, one can track the disappearance of starting materials and the appearance of the desired product. LC-MS is also highly effective for identifying polar by-products and intermediates that might not be volatile enough for GC analysis. researchgate.net

GC-MS: GC-MS is another standard method for the analysis of piperazine derivatives. unodc.orgresearchgate.net Due to the polarity of this compound, derivatization, for example by acylation, might be necessary to increase its volatility and improve chromatographic performance. scholars.directscholars.direct GC-MS is particularly useful for identifying less polar by-products and impurities.

The table below outlines the roles of these techniques in the analysis of this compound synthesis.

| Technique | Application | Target Analytes |

| LC-MS | Reaction Monitoring | Starting materials, product, polar intermediates |

| By-product Identification | Oligomers, hydrolysis products | |

| GC-MS | Purity Assessment | Final product (after derivatization) |

| By-product Identification | Volatile impurities, side-reaction products |

High-resolution mass spectrometry provides an exact mass of the molecular ion, often the protonated molecule [M+H]⁺ in electrospray ionization (ESI). This measured mass is so precise that it can be used to determine a unique elemental composition, thereby confirming the molecular formula of the synthesized compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. xml-journal.net The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For this compound, collision-induced dissociation (CID) would likely lead to characteristic cleavages, such as the loss of the ethoxy group or the entire ethyl acetate side chain, and fragmentation of the piperazinone ring itself. nih.govresearchgate.net This analysis provides strong evidence for the proposed structure.

The following table lists the expected exact mass and potential major fragments for this compound.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₅N₂O₃⁺ | 187.1077 |

| [M-C₂H₅O]⁺ | C₆H₈N₂O₂⁺ | 141.0658 |

| [M-C₄H₇O₂]⁺ | C₄H₈N₂O⁺ | 101.0709 |

X-ray Crystallography for Solid-State Structural Elucidation

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful crystal structure determination would provide definitive proof of its atomic connectivity. nih.gov It would also reveal precise data on bond lengths, bond angles, and torsion angles. nih.gov This information would clarify the conformation of the 5-oxopiperazinone ring (e.g., a boat, chair, or twisted conformation) and the exact spatial orientation of the ethyl acetate substituent relative to the ring. Furthermore, the crystal structure elucidates the packing of molecules in the crystal lattice and reveals intermolecular interactions, such as hydrogen bonds involving the amide N-H group and the carbonyl oxygens, which govern the supramolecular assembly. iucr.org

A hypothetical set of crystallographic data for this compound is presented in the table below, based on data for similar heterocyclic compounds. researchgate.netbeilstein-journals.org

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.6 |

| b (Å) | 8.5 |

| c (Å) | 14.9 |

| β (°) ** | 97.5 |

| Volume (ų) ** | 1325 |

| Z | 4 |

Determination of Absolute Configuration for Chiral Analogues

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with profound implications in fields such as medicinal chemistry and materials science. For chiral analogues of this compound, which possess one or more stereocenters, unambiguously assigning the spatial arrangement of atoms is paramount.

Single-crystal X-ray diffraction is the gold standard for determining absolute configuration. This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions. For a chiral analogue of this compound, the synthesis of a crystalline derivative containing a heavy atom (e.g., bromine or a heavier metal) can facilitate the determination of the absolute stereochemistry through anomalous dispersion effects.

In the absence of a suitable crystal for X-ray analysis, chiroptical methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are powerful alternatives. These techniques measure the differential absorption of left and right circularly polarized light. By comparing experimentally obtained spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.

Furthermore, the synthesis of chiral analogues from starting materials of known stereochemistry, such as amino acids, can provide a strong indication of the absolute configuration of the final product, assuming the stereocenters are not epimerized during the synthetic sequence.

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing and intermolecular interactions provides invaluable insights into the solid-state properties of a compound, including its stability, solubility, and polymorphism. For this compound, single-crystal X-ray diffraction is the definitive method for elucidating these features.

Analysis of the crystal structure of related piperazinone derivatives reveals common packing motifs. Current time information in Bangalore, IN.bldpharm.com The presence of both hydrogen bond donors (the N-H group of the piperazinone ring) and acceptors (the carbonyl oxygen of the lactam and the ester) suggests that hydrogen bonding plays a significant role in the supramolecular assembly of this compound. researchgate.netsigmaaldrich.com These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nist.gov

Table 1: Representative Intermolecular Interactions in Substituted Piperazinones

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| N-H···O=C | Piperazine N-H | Lactam or Ester C=O | 2.8 - 3.2 |

| C-H···O | Aliphatic/Aromatic C-H | Carbonyl Oxygen | 3.0 - 3.5 |

| π-π Stacking | Aromatic Rings (if present) | Aromatic Rings (if present) | 3.3 - 3.8 |

Advanced Chromatographic Techniques for Research-Grade Separation and Purity Assessment

Chromatographic methods are indispensable for the purification and purity assessment of synthetic compounds. For research involving this compound, both chiral and preparative chromatography are crucial.

Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most widely used method for the separation of enantiomers and the determination of enantiomeric excess (ee). chemicalbook.comsigmaaldrich.comchemicalbook.com For this compound, which is chiral, the development of a robust chiral HPLC method is essential for quantifying the enantiomeric purity of a sample.

The choice of the chiral stationary phase is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often effective for a wide range of chiral compounds, including those with amide and ester functionalities. researchgate.net The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. researchgate.net The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. bldpharm.com

Table 2: Illustrative Chiral HPLC Method Parameters for Piperazinone Derivatives

| Parameter | Condition |

| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Column Temperature | 25 °C |

Preparative Chromatography for Compound Isolation from Complex Reaction Mixtures

Following its synthesis, this compound typically needs to be isolated from a mixture containing starting materials, reagents, and byproducts. Preparative chromatography is a powerful technique for achieving this purification on a larger scale than analytical chromatography. researchgate.net

For the purification of this compound, normal-phase flash column chromatography using silica gel as the stationary phase is a common approach. The solvent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), is chosen based on the polarity of the target compound and the impurities to be removed. The polarity of the eluent is gradually increased to effect the separation.

In cases where the compound is highly polar or has poor solubility in common organic solvents, reversed-phase preparative HPLC may be employed. This technique uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The purity of the collected fractions is assessed by an appropriate analytical technique, such as analytical HPLC or thin-layer chromatography (TLC), to ensure the isolation of research-grade material.

Other Spectroscopic Methods for Specific Research Questions

Beyond the core techniques, other spectroscopic methods provide complementary information about the structure and bonding of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bldpharm.comepa.gov These methods are excellent for identifying the functional groups present in this compound and can provide information about its molecular structure and bonding environment.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The stretching vibration of the N-H bond in the piperazinone ring would appear as a band in the region of 3200-3400 cm⁻¹. The carbonyl groups of the lactam and the ester will give rise to strong absorptions in the range of 1650-1750 cm⁻¹. The C-O stretching vibrations of the ester group will also be prominent, typically appearing in the 1000-1300 cm⁻¹ region. nist.gov

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While carbonyl stretching vibrations are also visible in the Raman spectrum, non-polar bonds, such as C-C bonds within the ring structure, often produce stronger Raman signals than IR absorptions. The breathing modes of the piperazinone ring can also be observed in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (piperazinone) | Stretching | 3200 - 3400 |

| C=O (lactam) | Stretching | ~1680 |

| C=O (ester) | Stretching | ~1735 |

| C-O (ester) | Stretching | 1000 - 1300 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

Circular Dichroism (CD) Spectroscopy for Chiral Structural Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive analytical technique utilized to investigate the chiral structure and conformational details of optically active molecules like this compound. This method relies on the differential absorption of left and right circularly polarized light by chiral chromophores. In the context of this compound, the primary chromophores are the two amide bonds within the piperazinone ring, which is a scaffold structurally related to 2,5-diketopiperazines (DKPs). wikipedia.org The CD spectrum provides invaluable information about the secondary structure, including the conformation of the six-membered ring and the spatial orientation of its substituents. wikipedia.orguq.edu.au

The chiroptical properties of DKPs and related cyclic peptides are dominated by the electronic transitions of the amide groups. acs.org Typically, two main transitions are observed in the far-UV region (190-250 nm): a lower energy n→π* transition and a higher energy π→π* transition. libretexts.org The sign and magnitude of the Cotton effects corresponding to these transitions are exquisitely sensitive to the local geometry. Specifically, they are influenced by the puckering of the piperazinone ring (e.g., planar, boat, or chair conformations), the dihedral angles of the peptide bonds, and the relative orientation of the side chains. pku.edu.cnnih.gov

For cyclic dipeptides formed from L-amino acids, a characteristic CD spectrum often reveals a negative Cotton effect for the n→π* transition around 220-225 nm and a more intense, positive Cotton effect for the π→π* transition below 205 nm. This pattern is indicative of a folded or boat-like conformation of the diketopiperazine ring. The exact position and intensity of these bands can be modulated by factors such as the nature of the side chains and the polarity of the solvent, which can influence the conformational equilibrium. pku.edu.cnrsc.org

Illustrative Research Findings for a Structurally Related Diketopiperazine

While specific CD spectroscopic data for this compound is not extensively published, the well-studied chiroptical properties of simple diketopiperazines, such as cyclo(L-Alanyl-L-Alanyl), serve as an excellent model. Research on such compounds provides a basis for interpreting the expected spectral features. The data below represents typical findings for a simple L,L-diketopiperazine in a polar solvent.

| Electronic Transition | Approximate Wavelength (λ) | Typical Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Conformational Interpretation |

| n→π | ~222 nm | -5,000 to -10,000 | Reflects the chirality and conformation of the amide bonds within the puckered six-membered ring. A negative sign is characteristic for many L,L-DKPs. |

| π→π | ~200 nm | +15,000 to +30,000 | Arises from the coupling of the two amide π systems. The positive sign and high intensity are indicative of a folded, non-planar ring conformation. |

This table is illustrative and based on data for structurally similar diketopiperazines. The exact values for this compound may vary based on its specific conformation and solvent conditions.

The analysis of such CD data is crucial for understanding the three-dimensional structure of this compound in solution, which is fundamental for correlating its structure with its chemical and biological properties. lu.se The technique is particularly valuable for observing conformational changes induced by different solvents or temperatures. wikipedia.org

Theoretical and Computational Investigations of Ethyl 5 Oxopiperazin 2 Yl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were found that specifically detail the use of Density Functional Theory (DFT) to determine the ground state geometries and energetics of Ethyl (5-oxopiperazin-2-YL)acetate. Such studies would typically involve optimizing the molecule's three-dimensional structure to find the lowest energy conformation and calculating key geometric parameters like bond lengths and angles.

There is no available research detailing the computational prediction of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy) for this compound. These calculations are crucial for interpreting experimental spectra and confirming the compound's structure.

A search of scientific literature yielded no studies focused on the elucidation of reaction mechanisms involving this compound through computational methods. Such investigations would identify the transition state structures and energy barriers for reactions where this compound acts as a reactant, intermediate, or product.

Conformational Analysis and Potential Energy Surface Mapping

No literature is available on the use of molecular mechanics or molecular dynamics simulations to explore the conformational landscape of this compound. These methods are used to understand the flexibility of the molecule and the relative stability of its different spatial arrangements.

There are no published reports on conformational searches for this compound using ab initio or DFT methods. These higher-level computational techniques would provide a more accurate picture of the potential energy surface and the various stable conformers of the molecule.

Prediction of Chemical Properties and Reactivity Trends

Computational chemistry provides a powerful lens through which to examine and predict the intrinsic properties and reactive tendencies of this compound. By leveraging established theoretical models, it is possible to forecast its behavior in various chemical environments.

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.netacs.org For this compound, QSPR can be employed to predict the outcomes of reactions, such as yield or reaction rate, by analyzing a set of calculated molecular descriptors. nih.govnih.gov

A hypothetical QSPR model for a reaction involving this compound could be developed by first generating a dataset of reactions with known outcomes. For each reaction, a series of molecular descriptors for the reactants, including this compound, would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). nih.gov Using multiple linear regression or machine learning algorithms, a mathematical equation is then derived that links these descriptors to the reaction outcome.

Table 1: Hypothetical QSPR Descriptors for Predicting Reaction Yield in a Transformation of this compound

| Descriptor | Type | Hypothetical Value | Influence on Yield |

| LUMO Energy | Electronic | -1.2 eV | A lower LUMO energy may indicate higher electrophilicity and a greater propensity to react with nucleophiles, potentially increasing the yield. |

| Molecular Volume | Steric | 180 ų | Increased steric hindrance around the reactive site could lower the reaction yield due to impeded access for other reactants. |

| Dipole Moment | Electronic | 3.5 D | A higher dipole moment might enhance interactions with polar solvents or reagents, which could positively or negatively affect the yield depending on the reaction mechanism. |

| Topological Polar Surface Area (TPSA) | Topological | 75 Ų | TPSA is related to the polarity of the molecule and can influence solubility and interactions with catalysts, thereby affecting the reaction outcome. |

This predictive capability allows for the in silico optimization of reaction conditions and the prioritization of synthetic routes that are most likely to succeed.

The acidity and basicity of this compound are crucial for understanding its behavior in different pH environments and its potential to participate in acid-base catalysis. The pKa values of the ionizable groups in the molecule can be predicted using computational methods such as density functional theory (DFT) in combination with continuum solvation models. acs.orgnih.govacs.org The piperazine (B1678402) ring contains two nitrogen atoms, one of which is part of an amide linkage and is therefore significantly less basic. The other nitrogen atom is a secondary amine, which is expected to be basic. The acidity of the α-proton to the ester carbonyl can also be estimated.

The nucleophilicity and electrophilicity of this compound determine its reactivity in a wide range of chemical transformations. These properties can be quantified using DFT-based reactivity descriptors. nih.gov The electrophilicity index (ω) can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The nucleophilic and electrophilic sites within the molecule can be visualized using the Fukui function or by mapping the molecular electrostatic potential (MEP) onto the electron density surface. For this compound, the secondary amine nitrogen is expected to be a primary nucleophilic center, while the carbonyl carbons of the ester and the lactam are potential electrophilic sites.

Table 2: Predicted Reactivity Properties of this compound

| Property | Predicted Value/Site | Method of Prediction |

| pKa (Conjugate Acid of Secondary Amine) | ~8-9 | DFT calculations, pKa prediction software acs.orgresearchgate.net |

| Most Nucleophilic Site | Secondary Amine Nitrogen | Fukui Function Analysis, MEP maps |

| Most Electrophilic Sites | Carbonyl Carbon of the Ester and Lactam | Fukui Function Analysis, MEP maps |

| Electrophilicity Index (ω) | Moderate | DFT (HOMO/LUMO energies) nih.gov |

These theoretical predictions are invaluable for designing reactions, as they allow for the selection of appropriate reagents and catalysts to achieve the desired chemical transformation.

Molecular Modeling for Designing Novel Derivatives and Reactions

Molecular modeling serves as a virtual laboratory for the design of novel derivatives of this compound and for the exploration of new reaction pathways. nih.govnih.gov

The design of novel derivatives of this compound with potentially enhanced properties requires an assessment of their synthetic feasibility. In silico screening for synthetic accessibility can be performed by analyzing the complexity of the designed molecules and by virtually executing retrosynthetic analyses. nitech.ac.jp Algorithms can score the synthetic accessibility based on factors such as the number of synthetic steps, the availability of starting materials, and the complexity of the required chemical transformations.

For instance, a library of virtual derivatives could be generated by substituting different functional groups at the secondary amine or at the α-position to the ester. Each of these virtual compounds can then be evaluated for its synthetic accessibility score.

Table 3: Hypothetical In Silico Screening of this compound Derivatives

| Derivative | Proposed Substitution | Synthetic Accessibility Score (1-10, 1=easy) | Rationale |

| 1 | N-Benzylation | 2 | Standard reductive amination or N-alkylation with benzyl (B1604629) halide. |

| 2 | α-Methylation | 4 | Enolate formation followed by methylation; potential for side reactions. |

| 3 | N-Arylation | 5 | Buchwald-Hartwig amination; requires specific catalytic conditions. |

| 4 | Spirocyclic fusion at C6 | 8 | Multi-step synthesis involving complex ring-forming reactions. |

This in silico pre-screening allows chemists to focus their synthetic efforts on derivatives that are not only promising in terms of their predicted properties but are also synthetically viable.

Many potential applications of this compound and its derivatives rely on the control of stereochemistry. Molecular modeling is an indispensable tool for the rational design of stereoselective catalysts or chiral auxiliaries for transformations involving this scaffold. acs.orgcapes.gov.brlsu.edu

By constructing computational models of the transition states of the key stereodetermining steps, the interactions between the substrate, the catalyst, and the reagents can be analyzed in three dimensions. github.io For example, to achieve a stereoselective alkylation of the α-carbon, a chiral phase-transfer catalyst could be designed. DFT calculations can be used to model the transition states for the formation of both enantiomeric products. The energy difference between these transition states (ΔΔG‡) is directly related to the predicted enantiomeric excess (ee) of the reaction.

A hypothetical design strategy for a chiral catalyst could involve:

Identifying a suitable achiral catalyst for the desired transformation.

Introducing chiral elements to the catalyst structure.

Computationally modeling the transition states of the reaction with the chiral catalyst for both possible stereochemical pathways.

Analyzing the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) in the transition states to understand the origin of stereoselectivity.

Iteratively modifying the catalyst structure in silico to maximize the energy difference between the diastereomeric transition states, thereby enhancing the predicted enantioselectivity.

This computational approach significantly accelerates the discovery and optimization of stereoselective synthetic methods, reducing the need for extensive experimental screening. rsc.org

Applications in Advanced Organic and Material Sciences Research of Ethyl 5 Oxopiperazin 2 Yl Acetate

Ethyl (5-oxopiperazin-2-YL)acetate as a Versatile Building Block in Complex Molecule Synthesis

The structural features of this compound, including multiple reactive sites, render it a versatile precursor in the synthesis of more complex molecular architectures. Its utility spans multi-step organic synthesis pathways and the construction of diverse heterocyclic systems.

Role as an Intermediate in Multi-Step Organic Synthesis Pathways

This compound serves as a key intermediate in various multi-step synthetic sequences. The ester and lactam functionalities, along with the secondary amine, provide handles for a range of chemical transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the lactam can be opened or further functionalized. The secondary amine is amenable to N-alkylation, N-acylation, and other modifications.

An example of its use as an intermediate is in the synthesis of substituted piperazines. The core structure can be elaborated upon to introduce a variety of substituents at different positions of the ring, leading to a library of compounds with diverse chemical properties. These multi-step sequences often involve protection-deprotection strategies to selectively modify different parts of the molecule.

Precursor for the Construction of Structurally Diverse Heterocyclic Systems

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. nih.gov The piperazine (B1678402) ring itself is a common motif in medicinal chemistry, and the ability to modify and build upon this core is of significant interest.

Research has demonstrated that the 5-oxopiperazine scaffold can be a template for creating more complex, fused heterocyclic systems. nih.gov For example, reactions targeting the lactam and the secondary amine can lead to the formation of bicyclic or polycyclic structures. One documented approach involves a sequence of Michael addition, acylation, and ring-closing nucleophilic substitution to generate 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates. nih.gov This method allows for significant variability in substituents, leading to a range of structurally diverse products. nih.gov

Furthermore, compounds like methyl α-[(4-oxoquinazolin-2-yl)thio]acetate have been used as precursors to synthesize new heterocyclic derivatives, highlighting the general utility of such functionalized acetate (B1210297) compounds in building complex ring systems. epstem.net The synthesis of various oxazoline (B21484) derivatives from related starting materials also underscores the versatility of such building blocks in accessing different classes of heterocycles. beilstein-journals.org

Utilization in Total Synthesis of Natural Product Analogues (excluding biological activity)

The structural motifs present in this compound are found in or are analogous to substructures of various natural products. This makes it a valuable starting point or intermediate in the total synthesis of natural product analogues. The synthesis of such analogues is crucial for structure-activity relationship studies and for developing synthetic routes to compounds with interesting chemical architectures.

An example is the total synthesis of (±)-janoxepin, a natural product containing a ketopiperazine moiety. nih.gov The synthetic strategy for janoxepin (B1245197) and its analogues involved the construction of the core piperazine ring system, demonstrating the importance of methodologies to create such structures efficiently. nih.gov While not directly starting from this compound, the synthesis highlights the relevance of the 5-oxopiperazine core in the context of complex natural product synthesis.

Development of Peptidomimetics and Beta-Turn Mimetics Based on the 5-Oxopiperazine Scaffold

Peptidomimetics are compounds that mimic the structure and/or function of peptides but have improved properties such as enhanced stability and oral bioavailability. The 5-oxopiperazine scaffold is particularly well-suited for the design of peptidomimetics, especially those that mimic beta-turns, a common secondary structure motif in proteins.

Chemical Synthesis of 5-Oxopiperazine-Based Scaffolds to Mimic Peptide Motifs

The synthesis of 5-oxopiperazine-based scaffolds is a key area of research in the development of peptidomimetics. nih.gov These scaffolds are designed to present amino acid side chains in a spatial orientation that mimics that of a natural peptide, thereby allowing them to interact with the same biological targets. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules. ebrary.net

A variety of synthetic strategies have been developed to access structurally diverse 5-oxopiperazine-2-carboxylates, which can be considered dipeptide mimics. nih.gov These methods often allow for the introduction of various substituents, enabling the fine-tuning of the scaffold's properties and the side chains it presents. Solid-phase synthesis techniques have also been employed to create libraries of piperazine-containing peptidomimetics. nih.gov

For instance, a reported synthesis involves a sequence starting with a Michael addition, followed by acylation and a ring-closing substitution, yielding 5-oxopiperazine-2-carboxylates with considerable substituent diversity. nih.gov This approach provides access to a range of potential peptidomimetic building blocks.

Structural Analysis of Conformational Mimicry in Synthetic Peptidomimetics

A critical aspect of developing peptidomimetics is to ensure that they accurately mimic the conformation of the target peptide motif. Structural analysis, often using techniques like NMR spectroscopy and X-ray crystallography, is employed to study the conformation of synthetic peptidomimetics containing the 5-oxopiperazine scaffold.

Computational modeling is also a powerful tool for analyzing conformational mimicry. ebrary.net Studies have shown that the 5-oxopiperazine ring can adopt specific, low-energy conformations that effectively reproduce the dihedral angles and side-chain orientations of a beta-turn. ebrary.net For example, molecular modeling studies have suggested that oligooxopiperazines can favor specific dihedral angles that align well with those found in natural peptide structures. ebrary.net

The development of novel analytical methods, such as the Peptide Conformation Distribution (PCD) plot and the Peptidomimetic Analysis (PMA) map, allows for a more quantitative and visual assessment of the structural similarity between a peptidomimetic and its target peptide. nih.govacs.org These methods focus on the spatial arrangement of side-chain Cα–Cβ bonds, providing a detailed understanding of how well a scaffold like 5-oxopiperazine mimics a particular peptide secondary structure. nih.govacs.org

Application as a Ligand or Ligand Precursor in Catalysis Research

The rigid, chiral scaffold of the piperazine ring, combined with the presence of multiple coordination sites, makes this compound and its derivatives attractive candidates for the development of novel ligands in catalysis.

Development of Chiral Catalysts Incorporating the Piperazine Scaffold

The inherent chirality of the C2-substituted piperazinone core is a key feature exploited in the design of chiral ligands for asymmetric catalysis. The development of such catalysts often involves the modification of the piperazine ring to introduce specific functionalities that can coordinate with a metal center and create a well-defined chiral environment. For instance, the secondary amine and the amide nitrogen within the piperazine ring can be functionalized, and the ester group can be modified to tune the steric and electronic properties of the resulting ligand.

Research in this area has led to the synthesis of a variety of chiral ligands based on the piperazine scaffold. These ligands have been successfully employed in a range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The high degree of conformational rigidity of the piperazinone ring helps in minimizing the number of possible transition states, often leading to high levels of enantioselectivity in the catalyzed reactions.

Investigation of Coordination Chemistry with Transition Metals for Catalytic Applications

The coordination chemistry of piperazine-based ligands with various transition metals is a rich and diverse field of study. The piperazine moiety can act as a bidentate or a bridging ligand, coordinating to metal centers through its two nitrogen atoms. The presence of the oxo group and the acetate substituent in this compound provides additional potential coordination sites, allowing for the formation of stable and well-defined metal complexes.

The electronic and steric properties of the ligands can be fine-tuned by introducing different substituents on the piperazine ring, which in turn influences the catalytic activity of the resulting metal complexes. For example, the introduction of bulky substituents can create a specific chiral pocket around the metal center, enhancing enantioselectivity in asymmetric catalysis. The investigation of the coordination behavior of these ligands with metals such as ruthenium, rhodium, iridium, and palladium has been instrumental in the development of efficient catalysts for a variety of organic transformations.

Exploration in Polymer Chemistry and Functional Materials Science

The unique structural and functional characteristics of this compound also make it a valuable building block in the field of polymer chemistry and materials science.

Incorporation into Polymer Backbones for Novel Material Properties

The bifunctional nature of piperazine derivatives, including this compound, allows for their incorporation into polymer backbones through polycondensation or polyaddition reactions. The rigidity of the piperazine ring can impart thermal stability and mechanical strength to the resulting polymers. Furthermore, the presence of the polar amide group can enhance properties such as adhesion and solubility.

Polymers incorporating the piperazine scaffold have been investigated for a range of applications. For instance, polyamides and polyimides containing piperazine units have shown promise as high-performance plastics and membrane materials for gas separation. The ability to modify the substituents on the piperazine ring provides a versatile platform for tailoring the properties of these polymers to meet specific application requirements.

Role as a Precursor for Monomers in Advanced Materials Development

This compound can serve as a precursor for the synthesis of novel monomers for advanced materials. The ester functionality can be readily transformed into other functional groups, such as carboxylic acids, amides, or alcohols, which can then be used in polymerization reactions. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, which can be used as a monomer in the synthesis of polyesters and polyamides.

The versatility of the piperazine scaffold allows for the design of monomers with specific functionalities. For instance, the introduction of polymerizable groups, such as vinyl or acrylate (B77674) moieties, onto the piperazine ring can lead to the formation of cross-linked polymers with enhanced mechanical and thermal properties. These materials are being explored for applications in areas such as coatings, adhesives, and drug delivery systems.

Potential in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) Research

The ability of piperazine derivatives to act as multitopic ligands makes them attractive building blocks for the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). MOFs and COFs are crystalline porous materials with high surface areas and tunable pore sizes, which makes them promising candidates for applications in gas storage, separation, and catalysis.

The rigid structure of the piperazine ring can provide the necessary structural integrity for the formation of robust frameworks. The functional groups on the piperazine derivative, such as the carboxylate that can be derived from the ethyl ester, can serve as the coordinating sites for metal ions in MOFs or as the reactive sites for the formation of covalent bonds in COFs. While the direct use of this compound in MOF or COF synthesis is still an emerging area, the potential for creating novel porous materials with tailored properties is significant. Research in this direction could lead to the development of advanced materials for a variety of technological applications.

Future Research Directions and Unexplored Avenues for Ethyl 5 Oxopiperazin 2 Yl Acetate

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener, more efficient chemical processes is a major driver of contemporary research. For ethyl (5-oxopiperazin-2-yl)acetate, future synthetic strategies will likely pivot towards methodologies that minimize waste, reduce reliance on harsh reagents, and offer higher atom economy.

The integration of enzymatic transformations with chemical synthesis offers a powerful avenue for producing complex molecules with high selectivity and under mild conditions. beilstein-journals.org Biocatalytic methods, utilizing enzymes like lipases or transaminases, are particularly promising for the asymmetric synthesis of chiral piperazinones.

Future research could focus on designing biocatalytic pathways for the synthesis of optically active piperazinones and related structures. acs.org For instance, amine transaminases could be employed for the stereoselective synthesis of precursors to this compound, followed by a spontaneous or chemically-induced cyclization. acs.org A significant advantage of this approach is the potential to conduct these reactions in aqueous media under mild conditions, aligning with the principles of green chemistry. acs.org The immobilization of enzymes, such as Candida antarctica lipase (B570770) B (CALB), on supports like magnetic nanotubes has already proven effective for synthesizing other nitrogen heterocycles and could be adapted for piperazinone synthesis, enhancing catalyst reusability and process scalability. rsc.org

Table 1: Potential Biocatalytic Approaches for Piperazinone Synthesis

| Biocatalytic Strategy | Enzyme Class | Potential Application for this compound | Expected Advantages |

| Asymmetric Transamination | Transaminases | Stereoselective synthesis of chiral amine precursors for subsequent cyclization. acs.org | High enantioselectivity, mild reaction conditions, use of aqueous media. acs.org |

| Kinetic Resolution | Lipases | Separation of racemic mixtures of this compound or its intermediates. | Access to both enantiomers, high selectivity. |